molecular formula C16H14Cl2O4 B5084825 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde

4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B5084825
M. Wt: 341.2 g/mol
InChI Key: JOIPYIYLPJOGBU-UHFFFAOYSA-N
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Description

4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group substituted with a 2-(2,4-dichlorophenoxy)ethoxy and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-methoxybenzaldehyde.

    Etherification: 2,4-dichlorophenol is reacted with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol.

    Formation of the Aldehyde: The 2-(2,4-dichlorophenoxy)ethanol is then reacted with 3-methoxybenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Oxidation: 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive compounds.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades that lead to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.

    Mecoprop (MCPP): A phenoxy herbicide with a methyl group substitution.

Uniqueness

4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and aldehyde groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-20-16-8-11(10-19)2-4-15(16)22-7-6-21-14-5-3-12(17)9-13(14)18/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIPYIYLPJOGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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